molecular formula C6H14O4 B13130759 Hexane-2,3,4,5-tetraol

Hexane-2,3,4,5-tetraol

Cat. No.: B13130759
M. Wt: 150.17 g/mol
InChI Key: TZQPAZWGRJYTLN-UHFFFAOYSA-N
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Description

Hexane-2,3,4,5-tetraol is an organic compound with the molecular formula C(6)H({14})O(_4) It is a tetrahydroxy derivative of hexane, meaning it has four hydroxyl (OH) groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2,3,4,5-tetraol can be synthesized through several methods. One common approach involves the hydroxylation of hexane using strong oxidizing agents. For instance, osmium tetroxide (OsO(_4)) can be used in the presence of hydrogen peroxide (H(_2)O(_2)) to introduce hydroxyl groups at specific positions on the hexane chain.

Industrial Production Methods: In an industrial setting, the production of this compound might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydroxylation reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Hexane-2,3,4,5-tetraol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form hexane or partially reduced to form diols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.

    Reduction: Hexane-2,3-diol or hexane-2,3,4-triol.

    Substitution: Hexane-2,3,4,5-tetrachloride.

Scientific Research Applications

Hexane-2,3,4,5-tetraol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism by which hexane-2,3,4,5-tetraol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In metabolic pathways, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds.

Comparison with Similar Compounds

Hexane-2,3,4,5-tetraol can be compared with other polyhydroxy compounds such as:

    Hexane-1,2,3,4-tetraol: Differing in the position of hydroxyl groups, which affects its reactivity and applications.

    Hexane-1,2,3,5-tetraol: Another isomer with distinct chemical properties and uses.

    Hexane-1,2,3,6-tetraol: Similar in structure but with different physical and chemical characteristics.

Properties

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

hexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H14O4/c1-3(7)5(9)6(10)4(2)8/h3-10H,1-2H3

InChI Key

TZQPAZWGRJYTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C)O)O)O)O

Origin of Product

United States

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